Benzyl (2-methyl-1,3-dioxoisoindolin-4-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

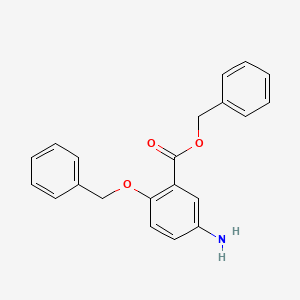

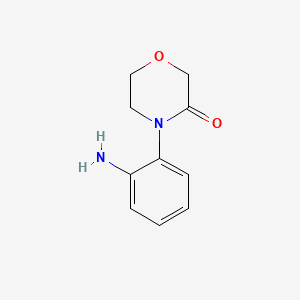

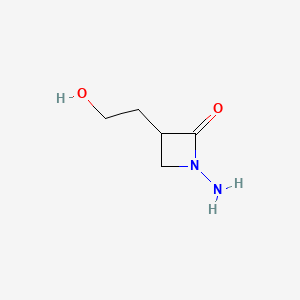

Benzyl (2-methyl-1,3-dioxoisoindolin-4-yl)carbamate is a chemical compound with the molecular formula C17H14N2O4. It is a derivative of N-isoindoline-1,3-dione heterocycles . These aromatic compounds, characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3, have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

Synthesis Analysis

The synthesis process of N-isoindoline-1,3-diones heterocycles, which Benzyl (2-methyl-1,3-dioxoisoindolin-4-yl)carbamate is a derivative of, is a complex area, characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . Significant progress has been made in the field of transition-metal-catalyzed reactions and organocatalytic methods, offering robust techniques for the construction of these complex heterocyclic structures .Molecular Structure Analysis

The molecular structure of Benzyl (2-methyl-1,3-dioxoisoindolin-4-yl)carbamate is characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . The molecular weight of this compound is 310.3 .Chemical Reactions Analysis

N-isoindoline-1,3-diones heterocycles, which Benzyl (2-methyl-1,3-dioxoisoindolin-4-yl)carbamate is a derivative of, have diverse chemical reactivity . They have been explored for their potential applications in different fields . The reactivity of N-isoindoline-1,3-diones and their potential applications in different fields are a subject of substantial interest and ingenuity among researchers .Future Directions

The review underscores the need for sustainable and environmentally friendly synthetic approaches in the field of N-isoindoline-1,3-dione heterocycles . It also highlights the potential of these compounds in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

properties

IUPAC Name |

benzyl N-(2-methyl-1,3-dioxoisoindol-4-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c1-19-15(20)12-8-5-9-13(14(12)16(19)21)18-17(22)23-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEUXWUZTCXJHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-1,9-dihydroxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,9,10,11,11b,12,13a,13b-tetradecahydrocyclopenta[a]chrysen-13-one](/img/structure/B592540.png)

![1-[2-(Propan-2-yloxy)naphthalen-1-yl]methanamine](/img/structure/B592541.png)

![(1R,4R,10S)-pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene](/img/structure/B592555.png)